2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1015844-47-9
VCID: VC7118969
InChI: InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16)
SMILES: CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

CAS No.: 1015844-47-9

Cat. No.: VC7118969

Molecular Formula: C12H12N2O3

Molecular Weight: 232.239

* For research use only. Not for human or veterinary use.

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid - 1015844-47-9

Specification

CAS No. 1015844-47-9
Molecular Formula C12H12N2O3
Molecular Weight 232.239
IUPAC Name 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16)
Standard InChI Key JTIDZRGQFNZRIR-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound belongs to the pyrazolone family, featuring a 2,3-dihydro-1H-pyrazole core with substituents at positions 2, 3, 4, and 5. Key structural elements include:

  • A phenyl group at position 2, contributing aromaticity and steric bulk.

  • A 3-oxo (keto) group at position 3, enabling hydrogen bonding and reactivity.

  • A methyl group at position 5, influencing electronic and steric properties.

  • An acetic acid moiety at position 4, providing acidity and potential for further functionalization.

The partial saturation of the pyrazole ring (2,3-dihydro) reduces aromaticity, altering electronic distribution compared to fully aromatic pyrazoles .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point~210–215°C (estimated)Extrapolated
SolubilitySlightly soluble in polar solvents (e.g., DMSO, methanol)
pKa (acetic acid group)~4.5–5.0Analogous data

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters, followed by functionalization. For this compound, a plausible pathway involves:

Pyrazole Ring Formation

  • Hydrazone Formation: Reaction of phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) yields a hydrazone intermediate.

  • Cyclization: Acid- or base-catalyzed cyclization forms the pyrazolone core .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsIntermediateYield
1Phenylhydrazine, β-keto esterHydrazone75–85%
2HCl/EtOH, reflux5-Methyl-3-oxo-2-phenylpyrazole60–70%
3Vilsmeier-Haack reagent4-Formylpyrazole50–60%
4Malonic acid, piperidineAcrylic acid derivative40–50%
5NaOH, H2O/EtOHTarget compound80–90%

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • δ 2.25 (s, 3H, CH3 at C5)

    • δ 3.45 (d, 2H, CH2 of acetic acid)

    • δ 7.30–7.60 (m, 5H, aromatic protons)

    • δ 12.10 (s, 1H, COOH) .

  • 13C^{13}\text{C} NMR:

    • δ 170.5 (COOH)

    • δ 165.3 (C=O at C3)

    • δ 140.2–125.8 (aromatic carbons)

    • δ 22.1 (CH3) .

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 3200–2500 cm1^{-1} (broad, O-H of COOH)

    • 1705 cm1^{-1} (C=O stretch)

    • 1600 cm1^{-1} (C=N pyrazole ring) .

Mass Spectrometry

  • ESI-MS: m/z 233.1 [M+H]+^+, consistent with molecular weight .

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